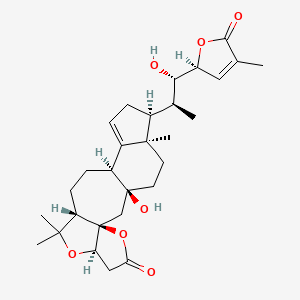
KadcoccilactoneE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccilactoneE is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. It is a lactone, a type of cyclic ester, which is known for its stability and reactivity. The compound’s structure and functional groups make it a versatile candidate for numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneE typically involves the lactonization of diols. One common method is the oxidative lactonization of diols using copper/nitroxyl catalysts under mild reaction conditions with ambient air as the oxidant . Another method involves the use of iron carbonyl compounds bearing cyclopentadienone ligands, which catalyze dehydrogenative diol lactonization reactions using acetone as both the solvent and hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound can be scaled up using these catalytic methods, ensuring high yield and purity. The use of air-stable catalysts and green chemistry principles, such as using ambient air as the oxidant, makes the process environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
KadcoccilactoneE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lactones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
KadcoccilactoneE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stability and reactivity make it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of KadcoccilactoneE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze lactonization reactions, leading to the formation of various biologically active compounds. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butenolides
- 5,6-Dihydropyran-2-ones
- 3,4-Dihydropyran-2-ones
- Phthalides
- Benzofuranones
- Isochromanones
- Coumarins
- Isocoumarins
Uniqueness
KadcoccilactoneE stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it can undergo a wide range of chemical reactions under mild conditions, making it highly versatile for various applications.
Eigenschaften
Molekularformel |
C29H40O7 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
(1S,3R,7R,10S,13S,17S,18R)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-5-one |
InChI |
InChI=1S/C29H40O7/c1-15-12-20(34-25(15)32)24(31)16(2)17-6-7-18-19-8-9-21-26(3,4)35-22-13-23(30)36-29(21,22)14-28(19,33)11-10-27(17,18)5/h7,12,16-17,19-22,24,31,33H,6,8-11,13-14H2,1-5H3/t16-,17-,19-,20-,21-,22+,24-,27+,28-,29+/m0/s1 |
InChI-Schlüssel |
NBZDXWQJHKPYOE-YNXOXTBNSA-N |
Isomerische SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
Kanonische SMILES |
CC1=CC(OC1=O)C(C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
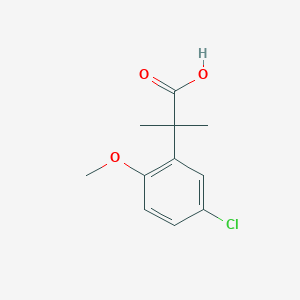
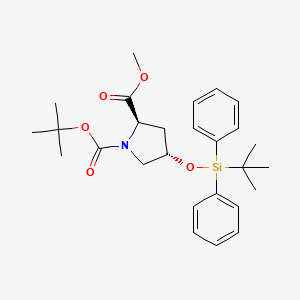
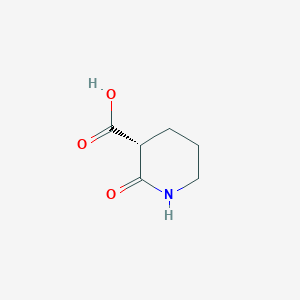

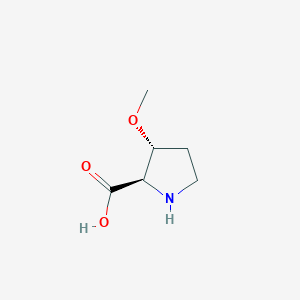
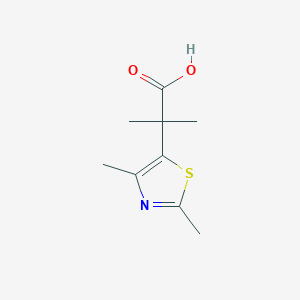
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
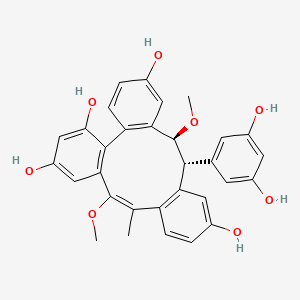
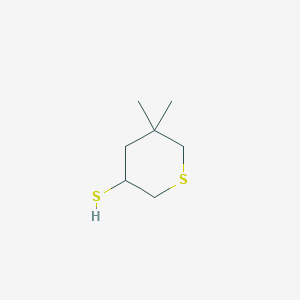
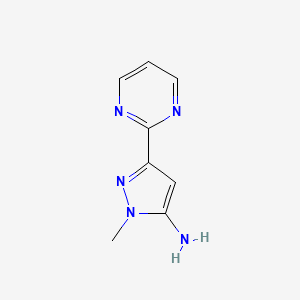
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
